molecular formula C18H16FN3O3 B11176057 N'-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

N'-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

Cat. No.: B11176057
M. Wt: 341.3 g/mol
InChI Key: NWNUUARARJGUAF-UHFFFAOYSA-N
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Description

N’-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a synthetic organic compound that features a pyrrolidine ring substituted with a fluorophenyl group and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of N’-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidine ring may contribute to the overall stability of the compound . The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide
  • N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide
  • N’-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-ethylbenzohydrazide

Uniqueness

N’-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C18H16FN3O3

Molecular Weight

341.3 g/mol

IUPAC Name

N'-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

InChI

InChI=1S/C18H16FN3O3/c1-11-5-7-12(8-6-11)17(24)21-20-15-10-16(23)22(18(15)25)14-4-2-3-13(19)9-14/h2-9,15,20H,10H2,1H3,(H,21,24)

InChI Key

NWNUUARARJGUAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC(=CC=C3)F

Origin of Product

United States

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